ETHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE
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Overview
Description
ETHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE: is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is known for its potential biological and pharmacological properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE typically involves the condensation of 2-oxo-2H-chromene-3-carboxylic acid with appropriate amines under specific reaction conditions . One common method involves the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate in absolute ethanol under reflux conditions . The precipitate formed is then filtered off, washed with ethanol, and dried .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as green solvents and catalysts, is often considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazides and hydrazones.
Substitution Reactions: Reaction with benzyl halides under reflux conditions.
Common Reagents and Conditions:
Hydrazine Hydrate: Used in the synthesis of hydrazides.
Benzyl Halides: Used in substitution reactions under reflux conditions.
Major Products Formed:
Hydrazides and Hydrazones: Formed from the reaction with hydrazine hydrate.
Substituted Derivatives: Formed from reactions with benzyl halides.
Scientific Research Applications
ETHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ETHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as pancreatic lipase, through competitive inhibition . The compound’s structure allows it to interact with active site amino acids, leading to its biological effects .
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carboxylate: A precursor in the synthesis of the target compound.
Coumarin-3-carboxamide Analogues: Similar in structure and biological activity.
Uniqueness: ETHYL 2-(2-OXO-2H-CHROMENE-3-AMIDO)BENZOATE is unique due to its specific amido substitution, which imparts distinct biological and pharmacological properties compared to other coumarin derivatives .
Properties
IUPAC Name |
ethyl 2-[(2-oxochromene-3-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-2-24-18(22)13-8-4-5-9-15(13)20-17(21)14-11-12-7-3-6-10-16(12)25-19(14)23/h3-11H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHWJGWPIHEAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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